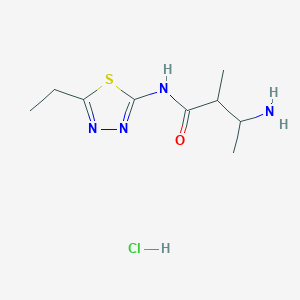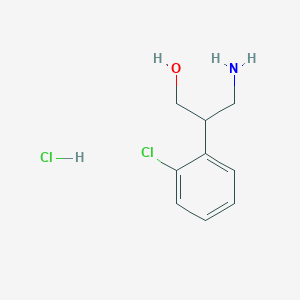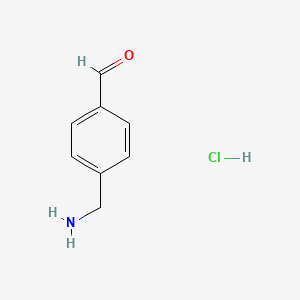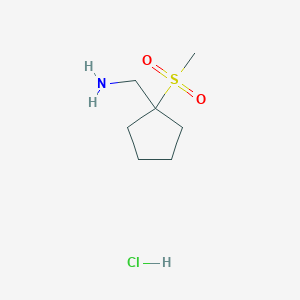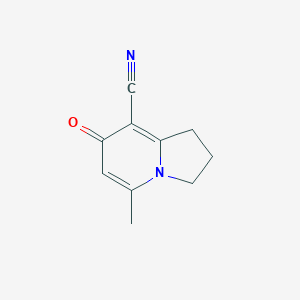![molecular formula C10H21ClN2O4 B1382433 2-[[(叔丁氧基)羰基]氨基]-3-(二甲氨基)丙酸盐酸盐 CAS No. 1803565-67-4](/img/structure/B1382433.png)
2-[[(叔丁氧基)羰基]氨基]-3-(二甲氨基)丙酸盐酸盐
描述
“2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803565-67-4 . It has a molecular weight of 268.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O4.ClH/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5;/h7H,6H2,1-5H3,(H,11,15)(H,13,14);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学研究应用
合成和转化:该化合物用于合成各种有机化合物。例如,它已被用于制备 (Z)-2-((叔丁氧基羰基)氨基)-3-(二甲氨基)丙烯酸甲酯,这是合成各种取代产物和稠环化合物(如吡啶酮、嘧啶酮和吡喃酮)的关键中间体 (Baš 等人,2001)。
对映纯化合物的构建模块:它作为对映纯化合物制备的有用构建模块。一个例子是它在合成对映纯的二(叔丁基) (2S,4S)-4-羟基-6-氧代-1,2-哌啶二羧酸酯中的应用,这是生产羟基哌啶酸衍生物的关键中间体 (Chaloin 等人,2008)。
正交保护氨基酸类似物:该化合物还用于制备正交保护的氨基酸类似物,这在肽和蛋白质研究中至关重要。一个例子是合成 1-叔丁氧基羰基-4-((9-芴甲氧羰基)氨基)-哌啶-4-羧酸,一种赖氨酸类似物 (Hammarström 等人,2005)。
荧光氨基酸衍生物:它用于合成荧光氨基酸衍生物,这对于研究肽构象很重要。一个例子是合成 N-[(叔丁氧基羰基)]-3-(9,10-二氢-9-氧代吖啶-2-基)-L-丙氨酸,一种高荧光的氨基酸衍生物 (Szymańska 等人,2003)。
化学选择性叔丁氧基羰基化:该化合物参与化学选择性叔丁氧基羰基化反应,这是有机合成和肽化学中至关重要的过程。该过程有助于保护氨基酸和肽中的氨基 (Saito 等人,2006)。
单保护二胺的制备:它还用于从氨基醇制备单保护二胺,这是合成各种有机化合物的有价值的中间体 (Mattingly, 1990)。
安全和危害
作用机制
Target of Action
Similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It’s known that tert-butyloxycarbonyl (boc) group is often used to protect amino groups in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial for protein structure and function .
Pharmacokinetics
Similar compounds are often used in peptide synthesis, suggesting that they may be absorbed and distributed in the body, metabolized to remove the protecting group, and excreted after their role in peptide synthesis is complete .
Result of Action
As a potential participant in peptide synthesis, it may contribute to the formation of proteins, which play crucial roles in various cellular functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc protecting group requires acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s action, efficacy, and stability. Furthermore, the compound is a clear and nearly colorless liquid at room temperature, and it is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its solubility and stability in different environments.
属性
IUPAC Name |
3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5;/h7H,6H2,1-5H3,(H,11,15)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMCUXEGFXXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



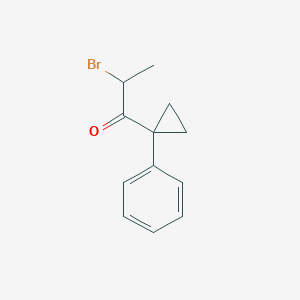
![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)

![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)
